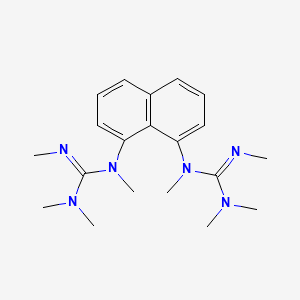

1,8-Bis(tetramethylguanidino)naphthalene

Description

Contextualization within Organic Superbase Chemistry

Organic superbases are a class of exceptionally strong, charge-neutral bases that are primarily nitrogen-containing compounds. nih.govmdpi.com Their basicity is generally defined as being greater than that of 1,8-bis(dimethylamino)naphthalene (B140697) (DMAN), famously known as Proton Sponge. sigmaaldrich.com The high basicity of these compounds, which include amidines, guanidines, and phosphazenes, stems from their high affinity for protons. nih.govsigmaaldrich.com This property makes them highly valuable in organic synthesis, where they can facilitate reactions that are not possible with more common inorganic bases. mdpi.com Organic superbases are distinguished by their high solubility in organic solvents and low nucleophilicity, which are advantageous properties for many chemical transformations. sigmaaldrich.com

Historical Development of Proton Sponge Systems

The concept of "proton sponges" was introduced with the synthesis of 1,8-bis(dimethylamino)naphthalene (DMAN) by Alder and coworkers. chemicalbook.comresearchgate.net These molecules are characterized by two basic nitrogen centers held in close proximity by a rigid aromatic scaffold, typically naphthalene (B1677914). researchgate.net This unique structure leads to a high degree of steric strain when the nitrogen lone pairs are directed towards each other. Upon protonation, this strain is relieved as the proton is captured and held in a strong intramolecular hydrogen bond between the two nitrogen atoms, resulting in a significant increase in basicity compared to analogous non-chelating diamines. wikipedia.org The development of proton sponges marked a significant advancement in the design of strong, non-nucleophilic organic bases.

Genesis of 1,8-Bis(tetramethylguanidino)naphthalene (TMGN) in Superbase Research

The quest for even stronger and more kinetically active superbases led researchers to modify the basic groups on the naphthalene backbone. The genesis of 1,8-Bis(tetramethylguanidino)naphthalene (TMGN) arose from the strategy of combining the proton sponge framework with the inherently high basicity of guanidine (B92328) moieties. researchgate.net TMGN was first synthesized and characterized as a new, highly basic, and kinetically active "proton sponge". nih.govresearchgate.net The replacement of the dimethylamino groups of DMAN with more basic tetramethylguanidino groups resulted in a dramatic increase in basicity. nih.gov This development opened new avenues for catalysis and the synthesis of complex organic molecules under milder conditions.

Properties

IUPAC Name |

1,1,2,3-tetramethyl-3-[8-[methyl-(N,N,N'-trimethylcarbamimidoyl)amino]naphthalen-1-yl]guanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30N6/c1-21-19(23(3)4)25(7)16-13-9-11-15-12-10-14-17(18(15)16)26(8)20(22-2)24(5)6/h9-14H,1-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXYQMVROVVJZHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN=C(N(C)C)N(C)C1=CC=CC2=C1C(=CC=C2)N(C)C(=NC)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10630610 | |

| Record name | N,N'-Naphthalene-1,8-diylbis(N,N',N',N''-tetramethylguanidine) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10630610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

442873-72-5 | |

| Record name | N,N'-Naphthalene-1,8-diylbis(N,N',N',N''-tetramethylguanidine) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10630610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Preparation of Tmgn

Established Synthetic Pathways for 1,8-Bis(tetramethylguanidino)naphthalene

The primary and most established method for the synthesis of 1,8-Bis(tetramethylguanidino)naphthalene (TMGN) involves the reaction of 1,8-diaminonaphthalene (B57835) with a suitable guanidinylating agent. This process transforms the two primary amino groups of the naphthalene (B1677914) backbone into the desired tetramethylguanidinyl functionalities.

A general representation of this synthesis is the reaction of 1,8-diaminonaphthalene with two equivalents of a tetramethylguanidinylating agent. The reaction is typically carried out in an appropriate organic solvent under controlled temperature conditions to ensure complete disubstitution and to minimize side reactions.

Accessibility and Stability Considerations in TMGN Synthesis

TMGN itself is described as a "readily accessible, and stable 'proton sponge'". nih.govresearchgate.netresearchgate.net Its stability is a key feature, making it a practical and handleable reagent in various organic transformations. The compound is a solid with a melting point in the range of 124-128 °C. sigmaaldrich.com It is reported to be soluble in solvents like toluene. sigmaaldrich.com The stability of TMGN under typical reaction conditions, along with its resistance to hydrolysis, contributes to its utility as a strong, non-nucleophilic base in a variety of chemical contexts. nih.gov

Advancements and Optimization of Synthetic Approaches

Research into strong bases and "proton sponges" is an active area, with efforts continually being made to develop new structures with enhanced basicity and tailored properties. While specific advancements and optimizations directly targeting the synthesis of TMGN are not extensively detailed in readily available literature, the broader field of guanidine (B92328) synthesis offers insights into potential improvements.

One area of advancement lies in the development of more efficient guanidinylating agents and catalytic systems that can facilitate the reaction under milder conditions, potentially leading to higher yields and improved purity of the final product. researchgate.net

Furthermore, computational studies on bisguanidine proton sponges, including derivatives with different backbones, aim to predict and understand the factors influencing their basicity. researchgate.netnih.govacs.orgscilit.comfigshare.comcapes.gov.br These theoretical insights can guide the design of new, even more, potent and selective bases, and potentially lead to the optimization of the synthetic routes to existing compounds like TMGN. The exploration of different reaction conditions, such as solvent and temperature, can also be a route to optimize the synthesis of TMGN and related bis-guanidine compounds.

Investigations into Superbasicity and Proton Affinity of Tmgn

Quantitative Basicity Determination Methodologies

The basicity of TMGN has been quantified through both solution-phase and gas-phase studies, providing a comprehensive understanding of its proton-accepting ability.

The experimental determination of the pK(BH+) value, which represents the acidity of the conjugate acid of the base, is a primary method for quantifying basicity in solution. For TMGN, these measurements are typically conducted in non-aqueous solvents like acetonitrile (B52724) (MeCN) to accommodate its extreme basicity. In acetonitrile, TMGN exhibits an experimental pK(BH+) value of 25.1. nih.govresearchgate.netsigmaaldrich.comuni-regensburg.desigmaaldrich.com This value signifies an exceptionally high level of basicity, nearly seven orders of magnitude greater than that of the classic proton sponge, 1,8-bis(dimethylamino)naphthalene (B140697) (DMAN), which has a pK(BH+) of 18.18 in the same solvent. researchgate.net The high pK(BH+) of TMGN places it in the category of superbases, comparable to others like 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD), which has a pK(BH+) of 26.03 in MeCN. researchgate.net

| Compound | pKa of Conjugate Acid (pKBH+) in Acetonitrile | Reference |

|---|---|---|

| 1,8-Bis(tetramethylguanidino)naphthalene (TMGN) | 25.1 | nih.govresearchgate.net |

| 1,8-Bis(dimethylamino)naphthalene (DMAN) | 18.18 | researchgate.net |

| 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) | 26.03 | researchgate.net |

| 7-Methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene (MTBD) | Not specified in search results | nih.gov |

Gas-phase proton affinity (PA) provides a measure of a molecule's intrinsic basicity, free from solvent effects. wikipedia.orgnist.gov It is defined as the negative of the enthalpy change for the protonation reaction in the gas phase. wikipedia.orgtoftech.ir Theoretical studies using ab initio computational methods have been employed to investigate the proton affinity of TMGN. nih.govsigmaaldrich.comyork.ac.uk These studies reveal that TMGN has a very high absolute proton affinity (APA). nih.govyork.ac.uk This high intrinsic basicity is attributed primarily to the inherent basicity of the guanidine (B92328) fragment and the formation of a relatively strong intramolecular hydrogen bond in its protonated form, [TMGN]H+. nih.govsigmaaldrich.comyork.ac.uk Computational analyses show that upon protonation at the imine nitrogen, a strong and asymmetric intramolecular hydrogen bond is formed. nih.govsigmaaldrich.com Unlike in DMAN, angular strain and steric repulsion effects are found to be practically nonexistent in TMGN, further contributing to its high proton affinity. nih.govyork.ac.uk

Mechanistic Underpinnings of TMGN's Superbasicity

The extraordinary basicity of TMGN is not merely a consequence of its constituent guanidino groups but arises from a synergistic interplay of structural and electronic effects that stabilize its protonated form.

A critical factor in the superbasicity of TMGN is the formation of a strong intramolecular hydrogen bond (IHB) upon protonation. nih.govsigmaaldrich.comyork.ac.uk When a proton is captured, it is held in a chelated state between the nitrogen atoms of the two guanidino groups. mdpi.com This protonation occurs at the most basic center, the imine nitrogen atom, leading to the formation of a robust N-H···N bridge. nih.govsigmaaldrich.com This IHB significantly stabilizes the resulting conjugate acid, [TMGN]H+. nih.govyork.ac.uk The formation of this internal hydrogen bond is a key feature of "proton sponges," which are characterized by their high basicity and the close proximity of their nitrogen centers. mdpi.com Computational studies confirm that this IHB in protonated TMGN is both asymmetric and relatively strong. nih.govsigmaaldrich.comyork.ac.uk The stability conferred by this bond is a major driver of the compound's high affinity for protons.

Kinetic Basicity and Proton Transfer Dynamics

In addition to its high thermodynamic basicity (pKa), TMGN also exhibits high kinetic basicity. nih.govsigmaaldrich.com This refers to the rate at which the base can accept a proton. TMGN demonstrates a higher kinetic basicity than the classical proton sponge DMAN. nih.govresearchgate.netsigmaaldrich.com This has been demonstrated through time-resolved proton self-exchange reactions. nih.govsigmaaldrich.com The enhanced kinetic activity is attributed to the sterically less crowded nature of the proton-accepting sp2-hybridized nitrogen atoms in the guanidino groups compared to the sp3-hybridized nitrogens in DMAN. nih.govsigmaaldrich.com This reduced steric hindrance allows for faster proton transfer to the basic sites on the TMGN molecule. nih.govsigmaaldrich.com Furthermore, dynamic NMR experiments have been used to investigate the behavior of the free base and its mono- and bisprotonated forms in solution, revealing a concerted mechanism for the rotation around the C-N bonds in the protonated species. nih.gov

Compound Index

Time-Resolved Proton Self-Exchange Reactions

Investigations into the kinetic basicity of TMGN have utilized time-resolved proton self-exchange reactions. These studies have demonstrated that TMGN possesses a higher kinetic basicity than DMAN. nih.govresearchgate.net This enhanced rate of proton exchange is a direct consequence of the structural nature of its proton-accepting sites.

The protonation of TMGN occurs at the sp²-hybridized imine nitrogen atoms of the guanidino groups. nih.govsigmaaldrich.com These sites are sterically less crowded compared to the nitrogen centers in DMAN. nih.govresearchgate.net This reduced steric hindrance facilitates a more rapid interaction with protons, leading to faster self-exchange kinetics. The dynamic behavior of TMGN and its protonated forms has been further elucidated through variable-temperature ¹H NMR experiments, which have provided insights into the concerted mechanism of rotation around the C–N bonds in the protonated species. nih.gov

Steric and Electronic Influences on Proton Acceptance and Transfer

The exceptional ability of TMGN to accept and transfer protons is governed by a combination of subtle steric and potent electronic effects.

Steric Influences:

A key structural feature of TMGN is the minimization of steric strain. Theoretical studies have revealed that upon protonation, the angular strain and steric repulsion that can destabilize the conjugate acids of other proton sponges are practically nonexistent in TMGN. nih.govsigmaaldrich.comsigmaaldrich.com The geometry of the naphthalene (B1677914) backbone positions the two tetramethylguanidino groups in such a way that they can cooperatively bind a proton without introducing significant steric clash. nih.govsigmaaldrich.com This lack of strain, coupled with the sterically accessible sp² nitrogen atoms, significantly lowers the kinetic barrier for protonation. nih.govresearchgate.net

Electronic Influences:

The high absolute proton affinity of TMGN is fundamentally rooted in the inherent basicity of the guanidine fragments. nih.govsigmaaldrich.com Upon protonation at one of the imine nitrogen atoms, a relatively strong intramolecular hydrogen bond (IHB) is formed within the resulting cation, [TMGN]H⁺. nih.govsigmaaldrich.comsigmaaldrich.com This hydrogen bonding contributes significantly to the stabilization of the protonated form.

The following table summarizes the key properties of TMGN related to its superbasicity:

| Property | Finding | Source |

| pKaH in Acetonitrile | 25.1 | nih.govresearchgate.net |

| Kinetic Basicity | Higher than DMAN, demonstrated by time-resolved proton self-exchange reactions. | nih.govresearchgate.net |

| Protonation Site | Sterically less crowded sp²-hybridized imine nitrogen atoms. | nih.govresearchgate.netnih.govsigmaaldrich.com |

| Steric Effects | Angular strain and steric repulsion are minimal in the protonated form. | nih.govsigmaaldrich.comsigmaaldrich.com |

| Electronic Effects | - High intrinsic basicity of guanidine fragments.- Strong intramolecular hydrogen bond in [TMGN]H⁺.- Resonance stabilization in both guanidine groups upon protonation ("partial protonation"). | nih.govsigmaaldrich.comsigmaaldrich.com |

Advanced Structural and Spectroscopic Characterization of Tmgn

Crystallographic Investigations of TMGN States

X-ray crystallography provides definitive insights into the three-dimensional arrangement of atoms in both the neutral (free base) and protonated states of TMGN, revealing significant structural changes that accommodate the captured proton.

Crystal structures for the TMGN free base, as well as its monoprotonated and bisprotonated forms, have been successfully determined. nih.govresearchgate.net In the neutral state, the two tetramethylguanidino groups are positioned on the naphthalene (B1677914) backbone. Upon monoprotonation, a proton is captured between two of the nitrogen atoms, forming a strong intramolecular hydrogen bond. sigmaaldrich.com This interaction pulls the guanidino groups closer together.

In the monoprotonated cation, [TMGN-H]⁺, the distance between the two key nitrogen atoms involved in the hydrogen bond is 259.3 pm. acs.org The protonation at the imine nitrogen center results in the formation of an asymmetric and notably strong intramolecular hydrogen bond (IHB). sigmaaldrich.com This hydrogen bonding is a critical factor contributing to the high proton affinity of TMGN. sigmaaldrich.com Theoretical studies suggest that angular strain and steric repulsion are minimized in the TMGN structure, which allows its high basicity to arise from the inherent properties of the guanidine (B92328) fragments and the stabilizing IHB in the protonated form. sigmaaldrich.com

Selected Crystallographic Data for TMGN Derivatives

| Species | Key Feature | Observed Value | Reference |

|---|---|---|---|

| [TMGN-H]⁺ | N···N Distance | 259.3 pm | acs.org |

| TMGN | CCDC Number | 170726 | nih.gov |

Solution-Phase Dynamic Behavior Analysis

In solution, TMGN and its protonated species are not static. They exhibit dynamic behaviors, including conformational changes and rotations, which can be elucidated using specialized nuclear magnetic resonance techniques.

Variable-temperature ¹H NMR experiments have been employed to investigate the dynamic behavior of the free base, monoprotonated, and bisprotonated forms of TMGN in solution. nih.govsigmaaldrich.comresearchgate.net VT-NMR is a powerful technique for studying molecules that undergo conformational exchange or other dynamic processes. ox.ac.uk By recording NMR spectra at different temperatures, researchers can "freeze out" or accelerate these processes, providing insight into the kinetics and thermodynamics of the molecular motions. ox.ac.uk For TMGN, these studies reveal how the molecule's flexibility and the movement of its substituent groups are affected by the presence and number of protons.

The guanidino groups in TMGN are not fixed in a single orientation but can rotate about the C-N bonds connecting them to the naphthalene ring. The energy required for this rotation, known as the rotational barrier, is influenced by factors like protonation. nih.gov For the protonated forms of TMGN, analysis of the VT-NMR spectra, including spectral simulation, has been used to determine the Gibbs free energy of activation (ΔG‡) for this rotation. nih.govresearchgate.net The findings indicate a concerted mechanism for the rotation about the C-N bonds in the protonated species. nih.govsigmaaldrich.comresearchgate.net This suggests that the rotational processes within the two guanidino groups are coupled.

Dynamic NMR Findings for Protonated TMGN

| Process | Methodology | Key Finding | Reference |

|---|---|---|---|

| Rotation about C-N bonds | VT-¹H NMR and Spectra Simulation | A concerted rotational mechanism is observed. | nih.govresearchgate.net |

Vibrational Spectroscopy and Intramolecular Hydrogen Bond Signatures

Vibrational spectroscopic techniques, such as Infrared (IR) and Raman spectroscopy, are highly sensitive to changes in bond strength and molecular geometry, making them ideal for studying the effects of protonation and hydrogen bonding in TMGN.

The protonation of TMGN leads to the formation of a strong N-H···N intramolecular hydrogen bond, which has distinct signatures in its vibrational spectra. sigmaaldrich.com Studies on the closely related proton sponge 1,8-bis(dimethylamino)naphthalene (B140697) (DMAN) provide a useful framework for understanding these spectral changes. mdpi.comresearchgate.net Upon protonation, DMAN salts in solution exhibit a very broad absorption in the IR spectrum, which is characteristic of [NHN]⁺ homoconjugated cations. rsc.orgpsu.edu This broad feature, often referred to as a "continuum," is a hallmark of a strong, and possibly symmetric, hydrogen bond. rsc.org

For TMGN, the formation of the strong, asymmetric intramolecular hydrogen bond upon protonation is expected to produce similar characteristic features in its IR and Raman spectra. sigmaaldrich.com These spectroscopic methods allow for the direct observation of the vibrational modes associated with the hydrogen bridge, providing experimental evidence for the nature and strength of this crucial interaction that underpins the compound's "proton sponge" character. mdpi.comresearchgate.net

Incoherent Inelastic Neutron Scattering (IINS) Applications for Proton Dynamics

Incoherent Inelastic Neutron Scattering (IINS) is a powerful spectroscopic technique for probing the dynamics of hydrogen atoms in molecular systems due to the large incoherent scattering cross-section of the proton. In the context of "proton sponges" like 1,8-Bis(tetramethylguanidino)naphthalene (TMGN), IINS provides invaluable insights into the vibrational modes associated with the proton, the intramolecular hydrogen bond, and the surrounding methyl groups of the guanidino moieties.

The study of proton dynamics is crucial for understanding the exceptional basicity of TMGN. Upon protonation, a strong N-H⁺···N intramolecular hydrogen bond is formed. The nature of this bond, whether it is a single-minimum potential or a double-minimum potential with a low barrier to proton transfer, is a key determinant of the compound's properties. IINS spectroscopy can directly probe the vibrational modes involving the proton, which are often difficult to observe with infrared (IR) and Raman spectroscopy.

While specific IINS data for TMGN is not extensively published, studies on the analogous and archetypal proton sponge, 1,8-bis(dimethylamino)naphthalene (DMAN), provide a clear framework for the application and interpretation of IINS in this class of compounds. In the protonated form, DMANH⁺, IINS spectra reveal low-frequency vibrations that are highly sensitive to the local environment of the proton and the dimethylamino groups. nih.gov These low-frequency modes, particularly those below 200 cm⁻¹, are associated with the motions of the (CH₃)₂N groups and are influenced by the type of counter-anion present in the crystal lattice. nih.gov This sensitivity arises from short contacts between the C-H bonds of the methyl groups and the counter-anion. nih.gov

Theoretical calculations, such as Density Functional Theory (DFT), are often employed in conjunction with experimental IINS data to assign the observed vibrational bands to specific atomic motions. For protonated proton sponges, key vibrational modes of interest include the N-H⁺···N stretching and bending vibrations. These modes are direct reporters on the strength and geometry of the intramolecular hydrogen bond. The out-of-plane bending modes, in particular, are readily identifiable in IINS spectra. researchgate.net

The application of IINS to TMGN would allow for a detailed characterization of the motional dynamics of the tetramethylguanidino groups and the shared proton. By comparing the IINS spectra of neutral TMGN with its protonated form, TMGNH⁺, the changes in the vibrational spectrum upon protonation can be precisely determined. Furthermore, isotopic substitution, specifically deuteration of the acidic proton, would definitively identify the vibrational modes associated with the N-D⁺···N bond, as the scattering cross-section of deuterium (B1214612) is significantly smaller than that of protium. researchgate.net

The detailed findings from IINS, when combined with data from X-ray diffraction, NMR spectroscopy, and theoretical modeling, contribute to a comprehensive understanding of the structure-property relationships in TMGN. This knowledge is fundamental for the rational design of new superbases with tailored properties for applications in organic synthesis and materials science.

Theoretical and Computational Chemistry of Tmgn

Quantum Chemical Calculation Methodologies

Computational chemistry serves as a powerful tool for understanding the intrinsic properties of molecules like TMGN, separating them from environmental effects such as solvents. nih.gov Methodologies like Density Functional Theory (DFT) and ab initio molecular dynamics are central to these investigations. researchgate.netnih.gov

Density Functional Theory (DFT) has been a primary method for studying the structure, energetics, and properties of TMGN and its protonated species. youtube.comresearchgate.net DFT calculations are employed to optimize molecular geometries, predict vibrational frequencies, and calculate electronic properties to understand the molecule's high basicity. nih.govrsc.org

Theoretical studies using DFT have explored the spatial and electronic structure of TMGN. nih.gov These calculations have been instrumental in analyzing the proton affinity and the nature of the intramolecular hydrogen bond (IHB) that forms upon protonation. nih.gov For instance, DFT calculations reveal that upon protonation, the resulting intramolecular hydrogen bond is asymmetric and strong. nih.gov It has been found that angular strain and steric repulsion, which can be significant in other proton sponges, are minimal in TMGN. nih.gov This suggests that its exceptionally high absolute proton affinity (APA) originates from the inherent basicity of the guanidine (B92328) fragments and the stabilizing effect of the strong IHB in the protonated cation, [TMGN]H+. nih.gov

Ab initio methods, which solve the electronic structure problem from first principles without empirical data, have been crucial in studying TMGN. arxiv.orgaps.org These methods, often in conjunction with DFT, provide a detailed picture of the molecule's properties. nih.govwikipedia.org Ab initio molecular dynamics (AIMD) allows for the simulation of the motion of atoms while calculating the forces between them "on the fly" from the electronic structure. nih.gov This approach is particularly useful for studying dynamic processes like chemical reactions and bond breaking/formation. nih.govwikipedia.org

Car-Parrinello Molecular Dynamics (CPMD) is a specific type of AIMD that uses an extended Lagrangian approach to efficiently compute the dynamics of the system. aps.orgwikipedia.org While specific CPMD studies focused solely on TMGN are not prevalent in the provided literature, the methodology is well-suited for investigating phenomena such as the dynamics of the bridged proton in [TMGN]H+. nih.govresearchgate.net Ab initio computational methods have been successfully used to scrutinize the proton affinity of TMGN in both the gas phase and in acetonitrile (B52724) solution. nih.gov These calculations have helped to understand the structural changes that occur upon protonation. nih.gov

Elucidation of Electronic Structure and Reactivity

Computational studies have provided significant insights into the electronic structure of TMGN and how it governs the molecule's reactivity. The high basicity is linked to the efficient stabilization of the positive charge in the protonated form. A key finding from theoretical studies is that protonation triggers resonance stabilization not only in the guanidine moiety directly bonded to the incoming proton but also, to a lesser extent, in the second, more distant guanidine fragment. nih.gov This phenomenon, termed "partial protonation," contributes to the stabilization of the intramolecular hydrogen bond. nih.gov

The reactivity of TMGN is also influenced by the steric accessibility of the nitrogen lone pairs. Compared to the classic proton sponge 1,8-bis(dimethylamino)naphthalene (B140697) (DMAN), the proton-accepting sp²-hybridized nitrogen atoms in TMGN are sterically less crowded, which contributes to its higher kinetic basicity. researchgate.net

Prediction of Protonation States and Solvent Effects on Basicity

Quantum chemical calculations are widely used to predict proton affinities (PA) and gas-phase basicities (GPB), which are intrinsic measures of basicity without solvent influence. nih.gov For TMGN, theoretical methods have been used to calculate its proton affinity, confirming its status as a superbase. nih.gov

The transition from the gas phase to solution significantly impacts basicity, and computational models are used to predict these solvent effects. researchgate.net For TMGN in an acetonitrile solution, theoretical analysis shows that the resulting pKa value is determined by an interplay between two competing factors:

The intrinsic (gas phase) proton affinity of the molecule. nih.gov

A size effect, which relates to how the positive charge in the conjugate acid is distributed over the molecular surface. nih.gov

This balance explains the observed basicity in solution and allows for the computational prediction of pKa values, which can be compared with experimental results. nih.govresearchgate.net For instance, the experimental pK(BH+) value of TMGN in acetonitrile is 25.1, a value that computational models aim to reproduce. researchgate.net

Computational Modeling of Bridged Proton Dynamics

Upon protonation, TMGN forms a cation, [TMGN]H+, featuring a proton bridged between the two guanidine groups via an intramolecular hydrogen bond. researchgate.net The nature and dynamics of this bridged proton are of significant interest. Computational modeling is essential for understanding the potential energy surface governing the proton's position and movement.

In the monoprotonated form of the related compound 1,8-bis(dimethylethyleneguanidino)naphthalene (DMEGN), an unsymmetrical intramolecular hydrogen bridge is observed. nih.gov Theoretical studies on proton sponges like DMAN have described the intramolecular hydrogen bond as a strong, low-barrier hydrogen bond (LBHB). researchgate.net While specific computational studies detailing the bridged proton dynamics in TMGN were not found in the search results, DFT and AIMD methods are the standard tools for such investigations. rsc.orgwikipedia.org These models can predict the barrier to proton transfer between the two nitrogen atoms and whether the proton sits (B43327) in a single or double-well potential, providing insight into the strength and symmetry of the hydrogen bond.

Applications in Analytical Chemistry and Materials Science

Matrix-Assisted Laser Desorption/Ionization (MALDI) Mass Spectrometry Applications

In the field of mass spectrometry, TMGN has emerged as a valuable matrix for Matrix-Assisted Laser Desorption/Ionization (MALDI), a soft ionization technique used for the analysis of large molecules and other challenging analytes.

TMGN has been successfully employed as a matrix for the quantitative detection of trace levels of acidic perfluorinated compounds (PFCs) by MALDI-Time of Flight Mass Spectrometry (MALDI-TOF-MS). sigmaaldrich.com PFCs, such as perfluorooctanesulfonate (B1231939) (PFOS) and perfluorooctanoic acid (PFOA), are environmental contaminants of significant concern. The superbasic nature of TMGN facilitates the deprotonation of these acidic analytes, enhancing their ionization efficiency. sigmaaldrich.comresearchgate.net

Research has demonstrated that when using TMGN as a matrix, deprotonated ions of PFCs are readily detected. sigmaaldrich.com The sensitivity achieved for PFOS detection with TMGN was found to be ten-fold higher than that obtained with 1,8-bis(dimethylamino)naphthalene (B140697) (DMAN), another proton sponge sometimes used as a MALDI matrix. sigmaaldrich.com This high sensitivity makes it feasible to monitor and quantify acidic PFCs in complex environmental samples, such as river water. sigmaaldrich.com A combined strategy involving solid-phase extraction followed by MALDI-TOF-MS with TMGN as the matrix has been developed for the reliable quantification of trace PFCs in environmental water samples. sigmaaldrich.com

| Analyte | Linear Dynamic Range (ng L⁻¹) | Detection Limit (ng L⁻¹) | Recovery in Spiked River Water (%) |

|---|---|---|---|

| Perfluorooctane sulfonate (PFOS) | 0.1–10 | 0.021 | 92–104 |

| Perfluorohexyl sulfonate (PFHxS) | 0.1–10 | 0.016 | 95–102 |

| Perfluorobutylsulfonate (PFBS) | 0.1–10 | 0.013 | 98–109 |

Data sourced from research on DMAN@silica-SPE enrichment followed by MALDI-TOF-MS analysis using TMGN as the matrix. sigmaaldrich.com

A significant challenge in MALDI-MS is the interference from matrix ions, especially in the low mass range, which can obscure the signals of small molecule analytes. TMGN helps to overcome this issue. When used as a matrix for the analysis of acidic compounds like PFCs, TMGN efficiently facilitates the deprotonation of the analyte. sigmaaldrich.com The resulting mass spectra are notably clear, showing the deprotonated analyte ions without any other interfering matrix ions. sigmaaldrich.com This "clean" background in the mass spectrum is a considerable advantage over many conventional MALDI matrices, which can produce a forest of peaks that complicate data interpretation. The ability of TMGN to provide interference-free spectra is crucial for accurate and reliable quantification of trace analytes. sigmaaldrich.com

Solid-Phase Extraction (SPE) Applications

Solid-phase extraction (SPE) is a widely used sample preparation technique for the separation and concentration of analytes from complex mixtures. The unique basicity of TMGN has been exploited in novel SPE methodologies.

TMGN has proven to be a highly effective eluent in specific SPE applications, particularly for analytes captured on adsorbents functionalized with other proton sponges. sigmaaldrich.com In one notable application, silica (B1680970) particles were functionalized with 1,8-bis(dimethylamino)naphthalene (DMAN), a less basic proton sponge, to create a novel SPE adsorbent (DMAN@silica). sigmaaldrich.com This material showed excellent capability for extracting perfluoroalkyl sulfonates (PFSs) from environmental water samples over a wide pH range. sigmaaldrich.com

After the PFSs were adsorbed onto the DMAN@silica sorbent, they could be efficiently eluted using a solution of TMGN. sigmaaldrich.com The higher proton affinity of TMGN compared to DMAN allows it to effectively displace the adsorbed PFSs from the sorbent surface. sigmaaldrich.com This novel strategy, which combines SPE enrichment on a proton sponge-functionalized sorbent with elution by a stronger proton sponge, demonstrates a sophisticated application of acid-base chemistry in separation science. Furthermore, the eluate containing the PFSs and TMGN can be directly analyzed by MALDI-TOF-MS, with TMGN serving a dual role as both eluent and matrix, streamlining the analytical workflow. sigmaaldrich.com

While direct functionalization of support materials with TMGN for SPE has not been extensively documented, the successful creation and application of DMAN-functionalized silica provides a strong proof-of-concept for the use of proton sponges in designing selective adsorbents. sigmaaldrich.com The synthesis of DMAN@silica involves chemically bonding DMAN to silica particles, creating a novel SPE adsorbent with a high affinity for acidic compounds like PFSs. sigmaaldrich.com

This DMAN@silica adsorbent exhibits high reproducibility and excellent extraction capability for these target analytes. sigmaaldrich.com The development of such functionalized materials highlights a strategy for creating high-performance adsorbents tailored for specific analytical challenges. Given that TMGN is a more powerful proton sponge, its immobilization on support materials like silica could potentially create even more effective adsorbents for certain applications, although this remains an area for further research.

| Step | Description | Key Compound(s) |

|---|---|---|

| Adsorption | Perfluoroalkyl sulfonates (PFSs) are extracted from water samples by passing them through a cartridge containing DMAN-functionalized silica. | 1,8-Bis(dimethylamino)naphthalene (DMAN) |

| Elution | The adsorbed PFSs are eluted from the DMAN@silica sorbent using a solution of TMGN, which has a higher proton affinity. | 1,8-Bis(tetramethylguanidino)naphthalene (TMGN) |

| Analysis | The eluate is directly analyzed by MALDI-TOF-MS, with TMGN acting as the ionization matrix. | 1,8-Bis(tetramethylguanidino)naphthalene (TMGN) |

Based on the methodology described for the analysis of perfluoroalkyl sulfonates. sigmaaldrich.com

Derivatives, Analogs, and Structure Reactivity Relationship Studies

Synthesis and Characterization of TMGN Derivatives

The synthesis of TMGN itself is noted as being readily accessible. nih.govresearchgate.net Following this, derivatives have been developed to probe the structure-basicity relationship. A notable example is 1,8-bis(dimethylethyleneguanidino)naphthalene (DMEGN), a derivative where the guanidino groups are made cyclic. figshare.comnih.gov The synthesis of this and other derivatives involves established chemical protocols, leading to compounds that can be fully characterized to elucidate their structural and electronic properties. nih.gov

Characterization of these compounds is comprehensive, employing a variety of analytical techniques. Crystal structures of the free base, as well as the mono- and bisprotonated forms, have been determined for TMGN. nih.govuni-regensburg.de This provides precise data on bond lengths, angles, and the conformation of the molecule in its different protonation states. Furthermore, the dynamic behavior of these species in solution is investigated using variable-temperature ¹H NMR experiments, which can reveal the energetic barriers for processes like rotation around the C-N bonds. nih.gov

Exploration of Structural Modifications and Basicity Tailoring

A key area of exploration is the modification of the TMGN structure to "tailor" its basicity. figshare.comnih.gov The synthesis of 1,8-bis(dimethylethyleneguanidino)naphthalene (DMEGN) serves as a prime example of this endeavor. nih.gov In DMEGN, the tetramethylguanidino groups of the parent TMGN are replaced with cyclic dimethylethylene guanidine (B92328) units.

This structural modification, contrary to some expectations, leads to a decrease in basicity relative to the noncyclic parent, TMGN. nih.gov This surprising result was explained through detailed theoretical studies. figshare.comnih.gov Despite the reduction in basicity, DMEGN remains a highly basic compound, expanding the available spectrum of strong, non-ionic bases. nih.gov The crystal structure analysis of the monoprotonated form of DMEGN shows an unsymmetrical intramolecular hydrogen bridge, a key feature in the stabilization of the conjugate acid. figshare.comnih.gov Theoretical calculations using homodesmotic reactions have quantified the contribution of this intramolecular hydrogen bond to the proton affinity of DMEGN as approximately 10 kcal/mol. nih.gov

Comparative Studies with Other Guanidine-Based and Naphthalene-Derived Proton Sponge Scaffolds

The properties of TMGN and its derivatives are best understood when compared with other proton sponges. The benchmark for this class of compounds is the classical proton sponge, 1,8-bis(dimethylamino)naphthalene (B140697) (DMAN).

TMGN exhibits a pK(BH⁺) value of 25.1 in acetonitrile (B52724) (MeCN), which is nearly seven orders of magnitude higher in basicity than DMAN. nih.govsigmaaldrich.com This substantial difference highlights the profound effect of replacing dimethylamino groups with more basic tetramethylguanidino groups. The increased basicity is a hallmark of guanidinyl-substituted proton sponges. researchgate.net

Beyond thermodynamic basicity, TMGN also possesses a higher kinetic basicity than DMAN. nih.govsigmaaldrich.com This is attributed to the sterically less crowded nature of the proton-accepting sp²-hybridized nitrogen atoms in the guanidino groups. nih.gov In comparison to other guanidines, such as the commercially available 7-methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene (MTBD), TMGN is more resistant to hydrolysis and is a weaker nucleophile. nih.gov

| Compound | Abbreviation | pKa (in MeCN) | Key Structural Feature |

|---|---|---|---|

| 1,8-Bis(tetramethylguanidino)naphthalene | TMGN | 25.1 nih.govresearchgate.net | Acyclic tetramethylguanidino groups |

| 1,8-Bis(dimethylamino)naphthalene | DMAN | 18.2 (approx.)* | Dimethylamino groups |

| 1,8-Bis(dimethylethyleneguanidino)naphthalene | DMEGN | Lower than TMGN nih.gov | Cyclic dimethylethylene guanidino groups |

| 1,8-bis(hexamethyltriaminophosphazenyl)naphthalene | HMPN | 29.9 wikipedia.org | Phosphazenyl groups |

*Note: The pKa of DMAN in MeCN is approximately 18.2, making TMGN roughly 106.9 or ~7 orders of magnitude more basic.

Design Principles for Enhanced Basicity and Specific Reactivity

The study of TMGN and its analogs has illuminated several key design principles for creating neutral organic compounds with exceptionally high basicity and specific reactivity profiles. nih.gov

The Scaffold: The rigid 1,8-naphthalene backbone is a foundational element. It forces the two basic substituent groups into close proximity (peri-positions), which is crucial for the "proton sponge" effect. This proximity leads to significant steric strain and lone pair-lone pair repulsion in the neutral base. wikipedia.org

Relief of Strain upon Protonation: A major driving force for the high basicity is the relief of this steric strain when the molecule captures a proton. The proton is held in a strong, chelated intramolecular hydrogen bond between the two basic centers, which significantly stabilizes the resulting conjugate acid. nih.govwikipedia.org

Nature of the Basic Groups: The choice of the basic substituent is paramount. Guanidine and phosphazene groups are intrinsically more basic than simple amino groups. The delocalization of the positive charge in the protonated guanidinium (B1211019) or phosphazenium ion is a key factor. For TMGN, the sp²-hybridized nitrogen atoms that accept the proton are sterically more accessible than the sp³-hybridized nitrogens in DMAN, enhancing the kinetic basicity. nih.gov

Substituent Effects: Further enhancement of basicity can be achieved by adding bulky, electron-donating substituents to the basic groups, a strategy known as the "buttressing effect". researchgate.net Conversely, as seen with DMEGN, creating cyclic guanidine structures can modulate and even decrease the basicity compared to their acyclic counterparts, demonstrating that structural modifications can be used to fine-tune the electronic properties of the molecule. nih.gov

These principles provide a rational framework for the design of new superbases, moving beyond simple trial-and-error to a more predictive, structure-based approach to developing molecules with desired levels of basicity and reactivity.

Challenges and Future Research Directions

Development of Novel and Sustainable Synthetic Routes for TMGN and its Analogs

The pursuit of green and sustainable chemical processes is a paramount objective in modern chemistry. nih.govnih.govresearchgate.net For 1,8-Bis(tetramethylguanidino)naphthalene (TMGN) and its analogs, this translates to the development of synthetic pathways that are not only efficient but also environmentally benign. While TMGN is described as "readily accessible," future research will likely focus on optimizing its synthesis in accordance with the principles of green chemistry. nih.govsigmaaldrich.comresearchgate.net

Key areas for future research in the synthesis of TMGN and its analogs include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product, thus reducing waste.

Use of Greener Solvents: Shifting from traditional volatile organic solvents to more sustainable alternatives such as water, ionic liquids, or supercritical fluids. nih.gov

Energy Efficiency: Exploring non-traditional activation methods like microwave-assisted synthesis, sonochemistry, or high-pressure (barochemistry) techniques to reduce energy consumption. researchgate.netrsc.org

Catalytic Processes: Employing catalytic reagents in place of stoichiometric ones to minimize waste and enhance reaction efficiency. nih.gov

Renewable Feedstocks: Investigating the use of renewable starting materials for the synthesis of the naphthalene (B1677914) backbone or the guanidinyl groups.

The development of such sustainable routes will not only reduce the environmental footprint of TMGN production but may also lead to more cost-effective manufacturing processes. boehringer-ingelheim.com

Expansion of Catalytic Scope and Selectivity in Organic Transformations

TMGN is recognized as a "superbasic" and kinetically active proton sponge, exhibiting a basicity nearly seven orders of magnitude higher than the classical proton sponge, 1,8-bis(dimethylamino)naphthalene (B140697) (DMAN). nih.govsigmaaldrich.com This exceptional basicity, coupled with a sterically less crowded proton-accepting site, endows TMGN with significant potential to catalyze a broad spectrum of organic reactions. nih.govresearchgate.net

Future research is expected to focus on expanding the catalytic applications of TMGN, moving beyond its current known uses. Promising areas of investigation include:

Novel C-C Bond Forming Reactions: While TMGN has been used in Knoevenagel and Claisen-Schmidt condensations, its high basicity could be harnessed for other challenging C-C bond formations. researchgate.net

Asymmetric Catalysis: Developing chiral analogs of TMGN that can act as organocatalysts for stereoselective transformations.

Polymerization Reactions: Utilizing TMGN as a catalyst or initiator for various polymerization processes.

Heterogeneous Catalysis: Immobilizing TMGN onto solid supports, such as mesoporous silica (B1680970) (e.g., MCM-41), to create robust and recyclable heterogeneous catalysts. researchgate.net This approach simplifies product purification and enhances the sustainability of the catalytic process.

The following table outlines some established and potential catalytic applications for TMGN and its analogs.

| Reaction Type | Status | Potential Advantages of TMGN |

| Knoevenagel Condensation | Established researchgate.net | High efficiency due to strong basicity. |

| Claisen-Schmidt Condensation | Established researchgate.net | Effective catalysis for chalcone (B49325) and flavanone (B1672756) synthesis. researchgate.net |

| Pudovik Reaction | Established researchgate.net | Metal-free conditions for the formation of α-aminophosphonates. researchgate.net |

| Michael Addition | Established researchgate.net | Promotion of conjugate additions under mild conditions. researchgate.net |

| Asymmetric Aldol Reactions | Exploratory | Potential for high stereoselectivity with chiral TMGN analogs. |

| Ring-Opening Polymerization | Exploratory | Control over polymerization of cyclic esters and other monomers. |

Advanced In Situ Spectroscopic Characterization of Reaction Intermediates

A fundamental understanding of reaction mechanisms is crucial for the rational design of more efficient catalysts and the optimization of reaction conditions. youtube.comnih.gov For reactions catalyzed by TMGN, the identification and characterization of transient reaction intermediates are of paramount importance. These intermediates are often highly reactive and present in low concentrations, making their detection a significant challenge. nih.govnih.gov

Future research will increasingly rely on advanced in situ spectroscopic techniques to probe the mechanistic details of TMGN-catalyzed reactions. uu.nlresearchgate.net These methods allow for the observation of the catalytic system under real reaction conditions. youtube.com

| Spectroscopic Technique | Information Gained | Relevance to TMGN Catalysis |

| NMR Spectroscopy (Variable-Temperature) | Dynamic behavior of molecules, conformational changes, identification of protonated species. nih.gov | Elucidating the mechanism of proton transfer and the structure of the protonated TMGN complex. nih.gov |

| Infrared (IR) Spectroscopy | Vibrational modes of molecules, identification of functional groups and adsorbed species. mdpi.comrsc.org | Monitoring the formation and consumption of reactants, intermediates, and products in real-time. |

| Mass Spectrometry (ESI-MS) | Detection of low-abundance charged species and reaction intermediates. nih.gov | Identifying key intermediates in the catalytic cycle, even those with short lifetimes. nih.gov |

| X-ray Diffraction (XRD) and Absorption Spectroscopy (XAS) | Structural information of catalysts, changes in oxidation state and coordination environment. mdpi.com | Characterizing supported TMGN catalysts and observing structural changes during the reaction. mdpi.com |

By combining the insights from these techniques, researchers can construct a detailed picture of the reaction pathway, including the structure and energetics of transition states and intermediates. mit.edu This knowledge is invaluable for expanding the catalytic scope and improving the selectivity of TMGN.

Exploration of New Application Domains beyond Current Uses

The unique properties of TMGN as a highly basic proton sponge open up possibilities for its use in a variety of fields beyond traditional organic catalysis. The exploration of these new application domains represents a vibrant and promising area of future research.

One of the most intriguing potential applications lies in the biomedical field, leveraging the "proton sponge effect." nih.gov This effect, which involves the buffering of endosomal pH by a proton sponge, can lead to osmotic swelling and the eventual rupture of the endosome, facilitating the release of therapeutic cargo into the cytoplasm. nih.govacs.org TMGN, with its exceptional proton-capturing ability, could be a highly effective component in drug and gene delivery systems. nih.govacs.org

Further potential applications for TMGN and its derivatives include:

Proton-Conducting Materials: The ability of proton sponges to participate in proton transfer suggests their potential use in the development of novel proton-conducting membranes for applications such as fuel cells. nih.gov

Sensors and Indicators: Functionalized TMGN analogs could be designed to exhibit colorimetric or fluorometric changes upon protonation, enabling their use as sensitive pH sensors. The synthesis of a colorimetric proton sponge derived from DMAN demonstrates the feasibility of this approach. acs.org

Materials Science: Incorporation of the TMGN moiety into polymers or other materials could impart unique properties, such as enhanced basicity or charge-transfer characteristics.

Bioconjugation: The development of TMGN derivatives suitable for conjugation to biomolecules, such as antibodies, could lead to novel therapeutic agents like antibody-drug conjugates (ADCs). nih.gov

The continued investigation into these and other novel applications will undoubtedly expand the utility of 1,8-Bis(tetramethylguanidino)naphthalene and solidify its position as a versatile and valuable chemical compound.

Q & A

Q. What are the synthetic routes and characterization methods for TMGN?

TMGN is synthesized via nucleophilic substitution of 1,8-diaminonaphthalene with tetramethylguanidine groups. Key steps include:

- Reaction conditions : Use of anhydrous solvents (e.g., THF) and strong bases to deprotonate intermediates, ensuring high yields .

- Characterization :

- X-ray crystallography confirms the planar naphthalene backbone and tetramethylguanidine substituents, with intramolecular hydrogen bonding in protonated forms .

- ¹H NMR (variable-temperature) reveals hindered rotation about C-N bonds in protonated TMGN, with ΔG‡ values indicating a concerted rotation mechanism .

- pKa determination : Measured in acetonitrile (pKₐ 25.1) via potentiometric titration, highlighting its superbasic nature compared to DMAN (pKₐ ~12.3 in water) .

Q. How does TMGN’s basicity compare to classical proton sponges like DMAN?

TMGN’s basicity exceeds DMAN by ~7 orders of magnitude (pKₐ 25.1 vs. 12.3 in acetonitrile). This arises from:

- Electronic effects : Tetramethylguanidine groups provide stronger electron donation via resonance and inductive effects.

- Steric effects : Reduced crowding around nitrogen atoms enhances proton affinity .

- Hydrogen bonding : Protonated TMGN forms asymmetric intramolecular H-bonds, stabilizing the conjugate acid .

Q. Table 1: Comparative Properties of TMGN and DMAN

Advanced Research Questions

Q. What methodologies resolve contradictions in TMGN’s performance as a MALDI matrix?

While TMGN’s high basicity initially suggested utility as a MALDI matrix, experimental studies revealed fragmentation and poor ionization efficiency. Methodological insights include:

- Ionization mechanism : TMGN’s strong basicity promotes deprotonation but induces methyl group loss, generating noise. This contrasts with 1,8-di(piperidinyl)naphthalene (DPN), which balances basicity and stability .

- Design criteria : Effective matrices require moderate basicity (to avoid fragmentation) and structural rigidity (to minimize side reactions). TMGN’s steric flexibility exacerbates instability under laser desorption .

Q. How do computational studies elucidate TMGN’s protonation dynamics and hydrogen bonding?

- DFT/CPMD simulations : Reveal that protonated TMGN adopts a low-energy conformation with asymmetric H-bonding (N–H···N distance: ~1.6 Å). The barrier to proton transfer is ~10 kcal/mol, consistent with experimental ΔG‡ values .

- Proton affinity calculations : Homodesmotic reactions quantify H-bond stabilization (contributing ~10 kcal/mol to basicity) and predict substituent effects (e.g., cyclic guanidines reduce basicity by ~3 pKₐ units) .

Q. What catalytic applications exploit TMGN’s dual role as a base and ligand?

- Transition-metal catalysis : TMGN coordinates Pd(II) and Pt(II) via guanidine nitrogen lone pairs. For example, [(TMGN)PdCl₂] catalyzes Heck reactions at 0.2 mol% loading, achieving >95% yield via enhanced oxidative addition kinetics .

- Hydrogenation : TMGN-Pt complexes activate Si–H bonds in hydrosilylation, leveraging charge transfer between metal centers and ligands .

Q. How do experimental and theoretical data reconcile discrepancies in TMGN’s hydrolytic stability?

Early studies noted TMGN’s resistance to hydrolysis compared to DMAN. Mechanistic insights include:

- Kinetic vs. thermodynamic stability : TMGN’s bulky substituents slow nucleophilic attack (kinetic stability), while DMAN’s smaller groups permit faster degradation.

- pH-dependent hydrolysis : Under acidic conditions, protonated TMGN forms stable H-bonded networks, delaying water access to reactive sites .

Data Contradiction Analysis

Q. Why does TMGN underperform as a MALDI matrix despite its high basicity?

- Key contradiction : High basicity ≠ effective ionization. TMGN’s excessive proton affinity causes uncontrolled deprotonation and fragmentation, whereas DPN’s intermediate basicity (pKₐ ~18) optimizes ionization without side reactions .

- Resolution : Balance basicity and structural rigidity. For example, azahelicenes with tunable proton affinities (pKₐ 15–22) outperform TMGN in lipidomics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.